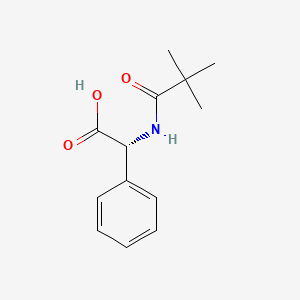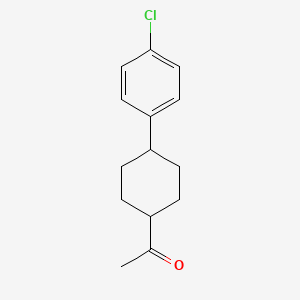
Cefazedone Impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefazedone Impurity 4 is a chemical compound associated with the cephalosporin antibiotic Cefazedone. It is identified by its molecular formula C15H13Cl2N3O5S and has a molecular weight of 418.26 g/mol . This impurity is often studied in the context of pharmaceutical research to understand its properties, potential effects, and to ensure the purity and efficacy of the parent drug, Cefazedone.
Vorbereitungsmethoden
The synthesis of Cefazedone Impurity 4 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not always disclosed, general methods include:
Synthetic Routes: The preparation of this compound typically involves the use of intermediates that are structurally related to the parent compound, Cefazedone. The process may include steps such as chlorination, acylation, and cyclization.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pH levels, and solvents to ensure the desired product is obtained without significant by-products.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistency, and meeting regulatory standards for pharmaceutical impurities.
Analyse Chemischer Reaktionen
Cefazedone Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions are carried out under specific conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cefazedone Impurity 4 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studies on this compound help understand its biological activity and potential effects on living organisms.
Medicine: Research on this impurity aids in ensuring the safety and efficacy of Cefazedone as a therapeutic agent.
Industry: It is used in quality control processes to monitor the purity of Cefazedone during manufacturing and storage
Wirkmechanismus
The mechanism of action of Cefazedone Impurity 4 is not as well-studied as the parent compound, Cefazedone. it is believed to interact with similar molecular targets and pathways. Cefazedone, being a cephalosporin antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. This compound may exhibit similar interactions, although its exact molecular targets and pathways require further investigation .
Vergleich Mit ähnlichen Verbindungen
Cefazedone Impurity 4 can be compared with other impurities and related compounds of Cefazedone:
Cefazedone Impurity 1: This impurity has a different molecular structure and weight, leading to distinct chemical and biological properties.
Cefazedone Impurity 5: Another related compound with unique characteristics compared to this compound.
Cefazedone Impurity 10: This impurity also differs in its molecular composition and potential effects
Each of these impurities has its own significance in pharmaceutical research, contributing to the overall understanding of the parent drug’s purity and safety profile.
Eigenschaften
CAS-Nummer |
70149-63-2 |
|---|---|
Molekularformel |
C15H13Cl2N3O5S |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-6-5-26-14-10(13(23)20(14)11(6)15(24)25)18-9(21)4-19-2-7(16)12(22)8(17)3-19/h2-3,10,14H,4-5H2,1H3,(H,18,21)(H,24,25)/t10-,14-/m1/s1 |
InChI-Schlüssel |
HIOXARKGMQFYCS-QMTHXVAHSA-N |
Isomerische SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-methyl-8-oxo-, (6R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



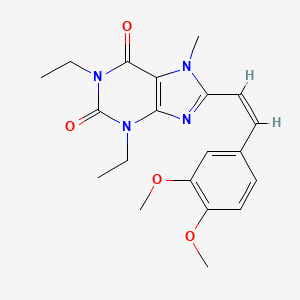


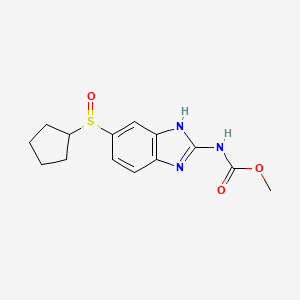

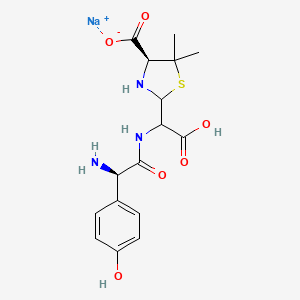
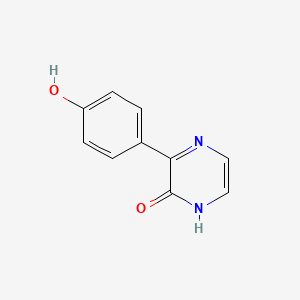

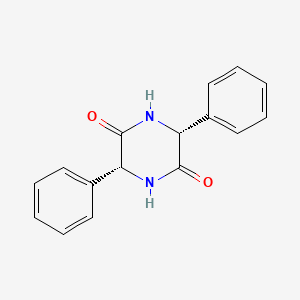
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
